N-[(3-chlorophenyl)methyl]-2-{2-methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide
Description
N-[(3-chlorophenyl)methyl]-2-{2-methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a heterocyclic compound featuring a pyridine-linked 1,2,4-oxadiazole core fused to a methyl-substituted imidazole ring, with a 3-chlorobenzyl acetamide side chain. This structure combines multiple pharmacologically relevant motifs:
- 1,2,4-Oxadiazole: Known for metabolic stability and hydrogen-bonding capacity, often utilized in kinase inhibitors and antimicrobial agents.
- Imidazole: A nitrogen-rich heterocycle prevalent in bioactive molecules, contributing to metal coordination and π-π interactions.
- 3-Chlorophenyl group: Enhances lipophilicity and may improve membrane permeability.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-[2-methyl-4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2/c1-13-24-17(19-25-20(29-26-19)15-5-3-7-22-10-15)11-27(13)12-18(28)23-9-14-4-2-6-16(21)8-14/h2-8,10-11H,9,12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRFOCNQZPWTGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(=O)NCC2=CC(=CC=C2)Cl)C3=NOC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-2-{2-methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the formation of the oxadiazole ring through a cyclization reaction, followed by the introduction of the pyridyl and imidazole groups. The final step usually involves the coupling of the chlorobenzyl group to the acetamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-2-{2-methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-2-{2-methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-2-{2-methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target, but generally involve the modulation of biochemical processes at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups (e.g., acetamide, oxadiazole, or pyridine) and evaluated for physicochemical properties, synthetic pathways, and bioactivity. Below is a comparative analysis:
Functional Group and Structural Comparisons
Key Observations :
Oxadiazole vs. Triazole/Thiadiazole : The target compound’s 1,2,4-oxadiazole moiety offers greater metabolic stability compared to 1,2,3-triazoles (e.g., compound 6m) but may exhibit reduced hydrogen-bonding flexibility relative to thiadiazoles (e.g., 329709-85-5).
Synthetic Complexity : The target compound’s imidazole-oxadiazole fusion requires multi-step synthesis (e.g., cycloaddition, nucleophilic substitution), contrasting with simpler triazole derivatives like 6m, synthesized via click chemistry.
Pharmacological Potential
- Antimicrobial Activity : Compound 6m demonstrated moderate activity against Staphylococcus aureus (MIC = 8 µg/mL), suggesting the target compound’s pyridine-oxadiazole core could offer broader-spectrum activity if optimized.
- Kinase Inhibition : The pyridinylthio group in 763124-79-4 has been linked to ATP-binding pocket interactions in kinases. The target compound’s pyridine-oxadiazole system may mimic this mechanism but with altered selectivity.
Physicochemical Properties
| Property | Target Compound | 6m | 763124-79-4 |
|---|---|---|---|
| Molecular Weight | ~430 g/mol | 393 g/mol | 362 g/mol |
| ClogP | ~3.2 (estimated) | 2.8 | 2.1 |
| Hydrogen Bond Acceptors | 7 | 5 | 6 |
Biological Activity
N-[(3-chlorophenyl)methyl]-2-{2-methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A chlorophenyl moiety.
- An imidazole ring.
- A pyridine and oxadiazole component.
Antimicrobial Properties
Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit notable antimicrobial activity. For instance, studies have shown that compounds with similar structural features can inhibit various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 21c | M. tuberculosis | 4–8 µM |
| 30 | Clostridium difficile | 0.003–0.03 µg/mL |
| 31a | Neisseria gonorrhoeae | 0.03–0.125 μg/mL |
The presence of the oxadiazole and imidazole rings is crucial for enhancing the antimicrobial efficacy of these compounds .
The proposed mechanisms by which these compounds exert their antimicrobial effects include:
- Inhibition of Fatty Acid Synthesis: Compounds may inhibit enzymes such as enoyl-acyl carrier protein (ACP) reductase (FabI), disrupting fatty acid biosynthesis essential for bacterial growth .
- Disruption of Cell Wall Integrity: Some derivatives have been shown to interfere with lipoteichoic acid synthesis, affecting the structural integrity of Gram-positive bacteria .
Case Studies
A study conducted by Dhumal et al. (2016) explored the antitubercular activity of various oxadiazole derivatives. The most active compounds demonstrated significant inhibition against both active and dormant states of Mycobacterium bovis BCG . Molecular docking studies further revealed strong binding affinities to key target enzymes involved in bacterial metabolism.
Another investigation by Salama et al. (2020) synthesized a series of 2-amino-1,3,4-oxadiazole derivatives, demonstrating their effectiveness against multiple bacterial strains with MIC values lower than traditional antibiotics like vancomycin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
